molecular formula C10H13BrN2O B14840404 6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14840404
M. Wt: 257.13 g/mol
InChI Key: ZZFPBQBQTHMQSA-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 5th position, and a dimethylamine group at the 2nd position of the pyridine ring. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves the following steps:

    Cyclopropoxylation: The addition of a cyclopropoxy group at the 5th position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques, including bromination, cyclopropoxylation, and dimethylamination, are employed.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.

    5-Bromo-6-chloro-N,N-dimethylpyridin-2-amine: Contains a chlorine atom instead of a cyclopropoxy group.

    5-Bromo-2-(dimethylamino)pyrimidine: Pyrimidine ring instead of a pyridine ring

Uniqueness

6-Bromo-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and development .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H13BrN2O/c1-13(2)9-6-5-8(10(11)12-9)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

ZZFPBQBQTHMQSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)OC2CC2)Br

Origin of Product

United States

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